Styrene, alpha-chloro-p-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

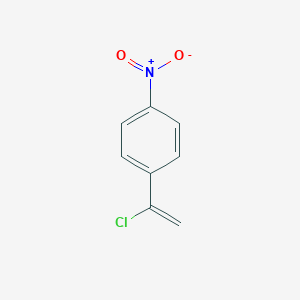

Styrene, alpha-chloro-p-nitro-, also known as Styrene, alpha-chloro-p-nitro-, is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality Styrene, alpha-chloro-p-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Styrene, alpha-chloro-p-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Electrophilic Reactivity and Substituent Effects

-

Hammett Correlation : Kinetic studies on substituted nitrosobenzenes (σₚ⁺ = +1.27 for -NO₂) show electron-withdrawing groups accelerate reactions involving nucleophilic alkenes . For example, styrene derivatives with -NO₂ exhibit increased reactivity in aziridination due to enhanced electrophilicity at the β-carbon .

-

Steric Considerations : α-substituents (e.g., -Cl) hinder approach to the double bond, as seen in reduced reactivity of α-methylstyrene compared to β-methylstyrene .

| Substituent | Reaction Rate (Relative) | Transition State Barrier (kcal/mol) |

|---|---|---|

| p-NO₂ | 18.27 | 18.27 |

| p-H | 24.61 | 24.61 |

| p-NMe₂ | 25.55 | 25.55 |

Radical and Stepwise Pathways

The nitro group stabilizes radical intermediates, enabling stepwise mechanisms:

-

Aziridination : Iron(IV) nitride complexes react with styrenes via a radical recombination mechanism. For p-nitrostyrene, the transition state involves early C–N bond formation (C–N distance: 2.005 Å) :

FeIV N+styrene→biradical intermediate→aziridine -

Paramagnetic Intermediates : Reactions with nitroso compounds generate biradical species (e.g., VII in Ref. ), stabilized by conjugation with the nitro group.

Nucleophilic Substitution at the α-Position

The α-chloro group is susceptible to nucleophilic displacement under basic conditions:

-

Steric Hindrance : Bulky nucleophiles exhibit reduced efficiency due to crowding at the α-carbon.

Palladium-Catalyzed Transformations

The vinyl group participates in cross-coupling and carbonylation reactions:

-

Hydropalladation : Styrene derivatives insert into Pd–H bonds, forming σ-alkyl intermediates (e.g., [PdCl₂(CH₂-CH₂-Ph)]⁻) . β-Hydrogen elimination from these intermediates produces aldehydes or ketones.

-

Carbonylation : In the presence of CO, Pd complexes generate acylpalladium species, leading to esters or lactones .

Computational Insights

DFT calculations on p-nitrostyrene aziridination reveal:

-

Multistate Reactivity : Fe(IV) nitrides access multiple spin states during C–N bond formation .

-

Electron Transfer : The nitro group facilitates α-electron density accumulation on styrene, lowering the activation barrier by 6.3 kcal/mol compared to unsubstituted styrene .

Limitations and Unexplored Pathways

-

Electrophilic Aromatic Substitution : Limited by the nitro group’s strong deactivation.

-

Photoreactivity : No data exists on nitro-to-nitrito isomerization or [2+2] cycloadditions, common in nitroaromatics.

Propiedades

Número CAS |

10140-97-3 |

|---|---|

Fórmula molecular |

C8H6ClNO2 |

Peso molecular |

183.59 g/mol |

Nombre IUPAC |

1-(1-chloroethenyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2 |

Clave InChI |

XTDAYGDHDWTKHX-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |

SMILES canónico |

C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |

Key on ui other cas no. |

10140-97-3 |

Sinónimos |

α-Chloro-p-nitrostyrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.